molecular formula C8BrF3N2 B15197330 5-Bromo-2,4,6-trifluoroisophthalonitrile

5-Bromo-2,4,6-trifluoroisophthalonitrile

Cat. No.: B15197330
M. Wt: 261.00 g/mol
InChI Key: ZEGCKAUSLVHCHK-UHFFFAOYSA-N
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Description

5-Bromo-2,4,6-trifluoroisophthalonitrile: is a chemical compound with the molecular formula C8BrF3N2 and a molecular weight of 261 g/mol . It is characterized by the presence of bromine, fluorine, and nitrile functional groups attached to a benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2,4,6-trifluoroisophthalonitrile typically involves the bromination and fluorination of isophthalonitrile. The reaction conditions often include the use of bromine and fluorine sources under controlled temperature and pressure .

Industrial Production Methods: Industrial production of this compound involves large-scale chemical processes that ensure high yield and purity. The methods are optimized for cost-effectiveness and environmental safety .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide are commonly used.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted isophthalonitriles, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

Chemistry: 5-Bromo-2,4,6-trifluoroisophthalonitrile is used as a building block in organic synthesis. It is valuable in the preparation of complex molecules and materials, including pharmaceuticals and agrochemicals .

Biology and Medicine: In biological research, this compound is used to study the effects of halogenated aromatic compounds on biological systems. It is also investigated for its potential therapeutic properties .

Industry: The compound is used in the production of advanced materials, such as polymers and electronic components. Its unique chemical properties make it suitable for applications in the electronics and materials science industries .

Mechanism of Action

The mechanism of action of 5-Bromo-2,4,6-trifluoroisophthalonitrile involves its interaction with molecular targets through its bromine, fluorine, and nitrile functional groups. These interactions can lead to various chemical transformations, depending on the specific conditions and reagents used. The pathways involved include nucleophilic substitution, oxidation, and reduction .

Comparison with Similar Compounds

  • 5-Bromo-2,4,6-trifluoroaniline
  • 5-Bromo-2,4,6-trifluorobenzoic acid
  • 5-Bromo-2,4,6-trifluorophenol

Comparison: 5-Bromo-2,4,6-trifluoroisophthalonitrile is unique due to the presence of both bromine and multiple fluorine atoms, which impart distinct chemical properties. Compared to similar compounds, it has a higher reactivity in nucleophilic substitution and coupling reactions. Its nitrile groups also make it a versatile intermediate in organic synthesis .

Properties

Molecular Formula

C8BrF3N2

Molecular Weight

261.00 g/mol

IUPAC Name

5-bromo-2,4,6-trifluorobenzene-1,3-dicarbonitrile

InChI

InChI=1S/C8BrF3N2/c9-5-7(11)3(1-13)6(10)4(2-14)8(5)12

InChI Key

ZEGCKAUSLVHCHK-UHFFFAOYSA-N

Canonical SMILES

C(#N)C1=C(C(=C(C(=C1F)Br)F)C#N)F

Origin of Product

United States

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